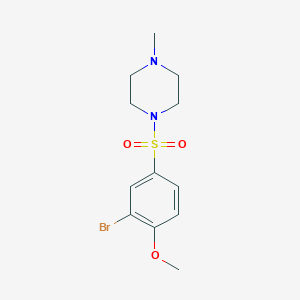
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
Studies on bromophenol derivatives, structurally similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," isolated from the red alga Rhodomela confervoides, have indicated that these compounds possess significant antioxidant activities. These derivatives were evaluated for their free radical scavenging activity against DPPH and ABTS radicals, showing potent activities stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that compounds structurally related to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine" could be excellent sources of natural antioxidants, potentially useful in preventing oxidative deterioration of food and in therapeutic contexts for diseases associated with oxidative stress (Li et al., 2011).
Photodynamic Therapy for Cancer Treatment
In another study, a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized. This compound, bearing structural similarities to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. Its notable photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are essential for Type II PDT mechanisms, highlighting its potential as an effective Type II photosensitizer for cancer therapy (Pişkin et al., 2020).
Synthesis and Characterization of Bioactive Compounds
Further research into Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, a compound with structural elements similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," has revealed their potential in various biological activities. These compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrated significant interaction with SS-DNA, indicating their potential for therapeutic applications and as tools in molecular biology (Sirajuddin et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORNNVFFIGUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)


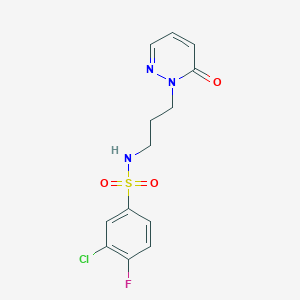
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)
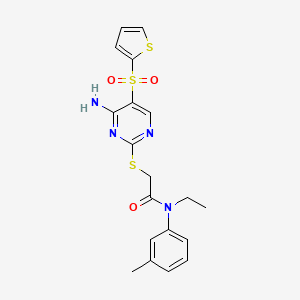

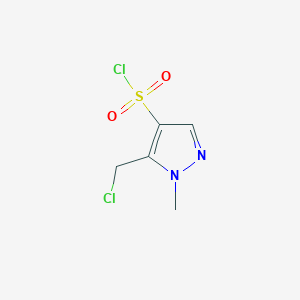
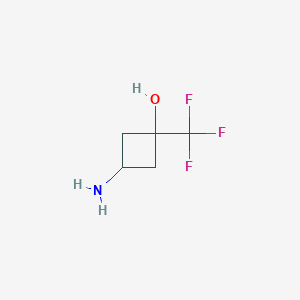
![(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone](/img/structure/B2661688.png)
![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)